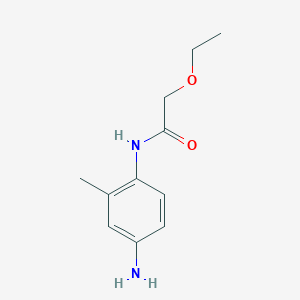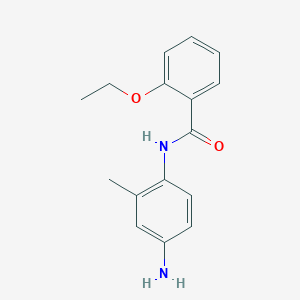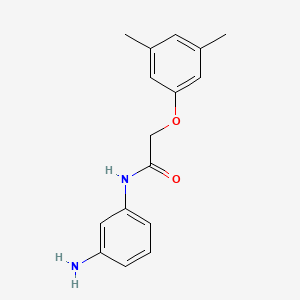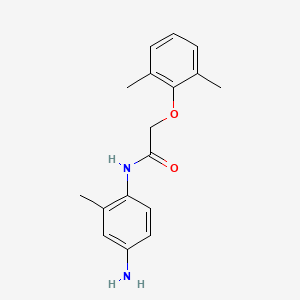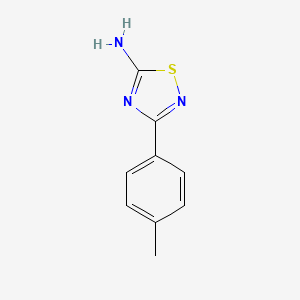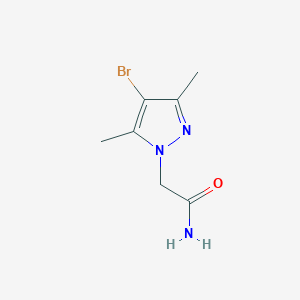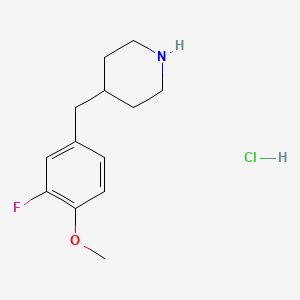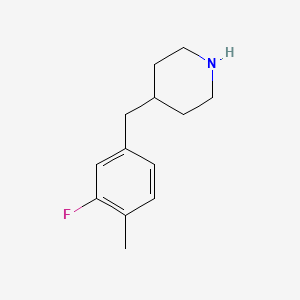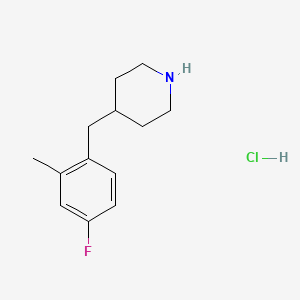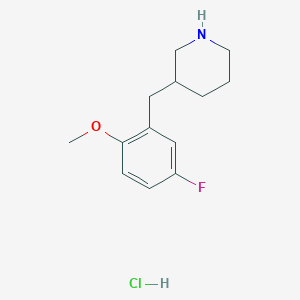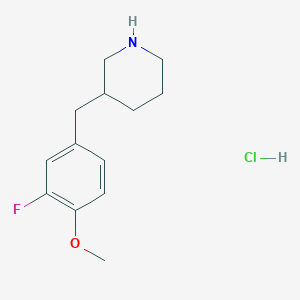![molecular formula C38H33NO4S B1341370 Fmoc-N-[2-(tritylmercapto)ethyl]-glycine CAS No. 882847-27-0](/img/structure/B1341370.png)
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is a specialized amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a trityl-protected thiol group on the side chain. This unique structure makes it valuable in the synthesis of peptides that require specific modifications or protections during the assembly process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine typically involves multiple steps:
Protection of Glycine: Glycine is first protected at the amino group with the Fmoc group. This is usually achieved by reacting glycine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the Trityl Group: The thiol group is introduced by reacting the Fmoc-protected glycine with 2-bromoethanethiol, followed by protection of the thiol group with trityl chloride in the presence of a base such as triethylamine.
The overall reaction conditions involve maintaining an inert atmosphere, typically nitrogen, and controlling the temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and intermediates.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Rigorous testing, including HPLC and NMR, to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The trityl group can be removed under acidic conditions to free the thiol group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected thiol peptides ready for further functionalization.
Scientific Research Applications
Chemistry
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is widely used in solid-phase peptide synthesis (SPPS)
Biology
In biological research, this compound is used to synthesize peptides that mimic natural proteins with disulfide bonds, aiding in the study of protein folding and stability.
Medicine
The compound is instrumental in the development of peptide-based drugs, particularly those that require specific disulfide linkages for activity. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of custom peptides for research and therapeutic purposes. Its ability to introduce thiol groups makes it valuable in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The primary mechanism by which Fmoc-N-[2-(tritylmercapto)ethyl]-glycine exerts its effects is through its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The trityl-protected thiol group can be selectively deprotected and used to form disulfide bonds or conjugate to other molecules, thereby influencing the structure and function of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cysteine: Another Fmoc-protected amino acid with a thiol group, but without the trityl protection.
Fmoc-N-[2-(tert-butylthio)ethyl]-glycine: Similar structure but with a tert-butyl group instead of a trityl group.
Uniqueness
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is unique due to its trityl-protected thiol group, which provides greater stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing peptides that require precise control over thiol functionalities.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-tritylsulfanylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)26-39(37(42)43-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-25-44-38(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,35H,24-27H2,(H,40,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSOKTVPMWHIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589223 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-27-0 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[2-[(triphenylmethyl)thio]ethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
